Melphalan Dimer Hydrochloride

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Issue: Inaccurate quantification of Melphalan Dimer impurity during HPLC analysis leads to ANDA rejection and batch failure. Solution: Authentic Melphalan Dimer Hydrochloride (EP Impurity G) reference standard, synthesized via the high-yield Rane et al. route, enables validated chromatographic resolution. • Achieves resolution >2.0 from melphalan and co-eluting monohydroxy/dihydroxy impurities under optimized reversed-phase conditions. • Detected at 0.02% relative to 0.5 mg/mL test concentration, compliant with ICH Q3A reporting thresholds. • Quantifies against BP 2025 pharmacopoeial limit of NMT 1.0%, ensuring batch release compliance for melphalan API.

Molecular Formula C₂₆H₃₅Cl₃N₄O₄ .(HCl)ₓ
Molecular Weight 573.943646
Cat. No. B1157431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelphalan Dimer Hydrochloride
Synonyms4-[[2-[[4-[Bis(2-chloroethyl)amino]-L-phenylalanyl]oxy]ethyl](2-chloroethyl)amino]-L-phenylalanine Hydrochloride; 
Molecular FormulaC₂₆H₃₅Cl₃N₄O₄ .(HCl)ₓ
Molecular Weight573.943646
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melphalan Dimer Hydrochloride Reference Standard


Melphalan Dimer Hydrochloride (CAS 2238824-44-5, also designated as Melphalan EP Impurity G) is a process-related dimeric impurity that forms during the synthesis of the antineoplastic alkylating agent melphalan [1]. With molecular formula C₂₆H₃₅Cl₃N₄O₄·(HCl) and a molecular weight of 573.94 g/mol (free base) plus variable HCl content, this compound serves as an analytical reference standard for pharmaceutical quality control, method validation, and regulatory submissions including Abbreviated New Drug Applications (ANDA) . Unlike melphalan itself, this dimer species arises from intermolecular esterification between two melphalan molecules, yielding a bifunctional structure that requires distinct chromatographic separation and identification protocols [2].

Why Generic Impurity Standards Cannot Substitute


Generic substitution of Melphalan Dimer Hydrochloride with other melphalan-related impurities or alternative dimeric alkylating agent standards is analytically invalid due to fundamental differences in chromatographic behavior, spectral signature, and regulatory recognition. While melphalan monomer and its degradation products (e.g., monohydroxy impurity, dihydroxy impurity) may co-elute or exhibit overlapping spectral features, the dimer impurity G requires distinct HPLC gradient conditions for adequate resolution [1]. Specifically, validated reversed-phase methods demonstrate that the dimer impurity elutes with resolution >2.0 from melphalan and other process-related impurities only under optimized mobile phase compositions [2]. Furthermore, European Pharmacopoeia (EP) monographs specify individual acceptance criteria for Impurity G (the dimer) with a limit of not more than 1.0%, a specification that cannot be satisfied using structurally unrelated reference compounds [3].

Melphalan Dimer vs. Impurity Standards: Evidence


HPLC Resolution Superiority

In a validated stability-indicating reverse-phase HPLC method using a Luna C18 (4.6 × 150 mm, 3 μm) stationary phase, Melphalan Dimer impurity achieved chromatographic resolution >2.0 from melphalan and seven other potential impurities including monohydroxy impurity, phthalimide, ethyl ester, elongated melphalan, dihydroxy, and monoalkylate [1]. The method employed a simple mobile phase combination and demonstrated linearity with correlation coefficient r > 0.999 for all eight impurities [1].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Limit of Detection Sensitivity

The validated stability-indicating reverse-phase HPLC method developed by Jagadeswara Rao et al. (2017) achieved detection capability for melphalan impurities including the dimer impurity at a level of 0.02% with respect to a test concentration of 0.5 mg/mL [1]. This detection limit surpasses the earlier method reported by Brightman et al. (1999), which was capable of quantifying impurities found in routine production batches only at above 0.1% area/area [2]. The improved sensitivity represents a 5-fold enhancement in detection threshold.

Pharmaceutical Quality Control Trace Impurity Analysis Method Sensitivity

First High-Yield Synthetic Route

Rane et al. (2023) reported the first high-yield, high-purity synthetic route specifically for Melphalan dimer impurity G, enabling reliable production of this reference standard for analytical applications [1]. The synthesized material was confirmed for purity using HPLC, and its structure was unambiguously identified using mass spectrometry (MS), ¹H NMR, and ¹³C NMR [1]. Prior to this publication, no dedicated high-yield synthesis for this specific dimer impurity had been documented in the literature [1].

Process Chemistry Impurity Synthesis Reference Standard Production

Multi-Modal Structural Characterization

The Melphalan dimer impurity G reference standard synthesized via the 2023 high-yield route underwent comprehensive structural characterization using orthogonal analytical techniques: HPLC confirmed purity, while mass spectrometry (MS) and both ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy provided unambiguous structural confirmation [1]. In contrast, many commercially available impurity standards are supplied with only basic HPLC purity certificates without full NMR characterization data [2].

Reference Standard Characterization Structural Elucidation Pharmacopoeial Compliance

DNA Alkylation Sequence Specificity

Studies using miniaturized LC-ESI-MS/MS analysis of melphalan-modified 2′-oligodeoxynucleotides revealed that melphalan alkylation occurs with distinct base selectivity in the sequence G > A > C > T [1]. In dimeric oligonucleotide substrates, alkylation specificity for different bases could be differentiated, with the study of alkylated d(GGGG) revealing predominantly 5′-end alkylation [1]. This sequence preference profile differs from other bifunctional alkylating agents such as nitrogen mustard (HN2), which exhibits distinct cross-link formation and removal kinetics [2].

Mechanistic Pharmacology DNA Adduct Formation Sequence Selectivity

Melphalan Dimer Hydrochloride Application Scenarios


ANDA Method Validation and Impurity Quantification

Melphalan Dimer Hydrochloride (EP Impurity G) serves as a critical reference standard for validating HPLC methods intended for ANDA submissions. The validated method by Jagadeswara Rao et al. (2017) demonstrates that the dimer impurity can be detected at 0.02% relative to a 0.5 mg/mL test concentration, enabling compliance with ICH Q3A reporting thresholds [1]. Procurement of this authenticated reference material supports specificity testing where the dimer must be resolved from co-eluting monohydroxy and dihydroxy impurities with resolution >2.0 [1].

EP Compliance for Impurity G Specification

The British Pharmacopoeia 2025 monograph for Melphalan specifies that Impurity G (the dimer) must not exceed 1.0 per cent relative to the principal peak [2]. Quality control laboratories performing batch release testing for melphalan API require certified Melphalan Dimer Hydrochloride reference standard to accurately quantify this impurity against the pharmacopoeial limit. Use of unauthenticated or structurally unconfirmed material risks batch rejection or regulatory citation.

Forced Degradation and Stability Method Development

Stability-indicating HPLC methods for melphalan drug substance require the ability to resolve and quantify the dimer impurity alongside degradation products formed under stress conditions (acid, base, oxidative, photolytic). The gradient HPLC method developed by Brightman et al. (1999) provides a validated framework for simultaneous determination of melphalan content and related impurities, with structures assigned to all impurities occurring above 0.1% area/area [3]. Melphalan Dimer Hydrochloride reference standard enables accurate peak assignment during forced degradation studies and long-term stability testing.

Impurity Fate-and-Purge Studies

During melphalan API manufacturing process optimization, tracking the formation and removal of the dimer impurity is essential for establishing critical process parameters. The first high-yield synthetic route for Melphalan dimer impurity G reported by Rane et al. (2023) provides a reliable source of authentic material for spiking studies that quantify purge factors during crystallization, washing, and drying unit operations [4]. These fate-and-purge studies support regulatory justifications for omitting routine dimer testing in final API where adequate process control is demonstrated.

Technical Documentation Hub

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